1,3-Benzenediol, 2-chloro-4,6-dinitro-

Overview

Description

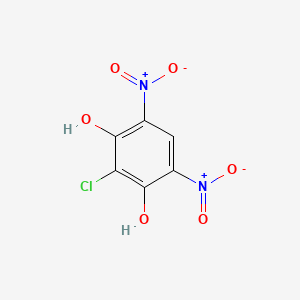

1,3-Benzenediol, 2-chloro-4,6-dinitro- (systematic name: 2-chloro-4,6-dinitrobenzene-1,3-diol) is a derivative of 1,3-benzenediol (resorcinol, CAS 108-46-3 ) with a chlorine substituent at position 2 and nitro groups at positions 4 and 6. This compound is structurally characterized by:

- Two hydroxyl groups at positions 1 and 3.

- A chlorine atom (electron-withdrawing group, EWG) at position 2.

- Two nitro groups (EWGs) at positions 4 and 6.

Scientific Research Applications

Chemical Synthesis

1,3-Benzenediol, 2-chloro-4,6-dinitro- is utilized in synthetic organic chemistry for the preparation of various chemical compounds. It serves as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. The compound can be synthesized through several methods, including:

- Nitration Reactions : The introduction of nitro groups can be achieved through electrophilic aromatic substitution.

- Chlorination : The chlorination process allows for the selective introduction of chlorine atoms into the aromatic ring.

These reactions highlight the compound's versatility in creating derivatives that can be further explored in both academic and industrial settings.

Biological Research

Research into the biological effects of 1,3-benzenediol, 2-chloro-4,6-dinitro- is still emerging but suggests potential applications in pharmacology and toxicology. Limited studies indicate that this compound may exhibit biological activity that warrants further investigation:

- Toxicity Studies : Initial findings suggest that it may possess toxicological properties that could be relevant for environmental safety assessments.

- Pharmacological Potential : The compound's structure indicates possible interactions with biological systems that could lead to therapeutic applications.

Environmental Applications

The compound has been studied for its potential role in bioremediation processes:

- Degradation Studies : Research has shown that certain bacterial strains can degrade nitrophenols, including derivatives of 1,3-benzenediol, indicating its applicability in cleaning up contaminated sites. For instance, Rhodococcus strains have demonstrated the ability to degrade mixtures of nitrophenols under aerobic conditions .

Case Studies and Research Findings

Several notable studies have explored the applications and implications of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4,6-dinitro-1,3-benzenediol, and how can competing substitution reactions be minimized?

- Methodological Answer : Stepwise nitration and chlorination of 1,3-benzenediol (resorcinol) under controlled conditions is recommended. Nitration should precede chlorination to avoid steric hindrance from the chloro group. Use HNO₃/H₂SO₄ at 0–5°C for nitration, followed by Cl₂ gas or SO₂Cl₂ in anhydrous conditions. Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., mono-nitro derivatives) . Competing side reactions (e.g., over-nitration) can be mitigated by limiting reagent stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing 2-chloro-4,6-dinitro-1,3-benzenediol, and what challenges arise due to its substituents?

- Methodological Answer :

- ¹H/¹³C NMR : Limited utility due to electron-withdrawing nitro and chloro groups deshielding protons; deuterated DMSO or acetone is preferred for solubility.

- IR Spectroscopy : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitro groups; broad O-H stretches (~3200 cm⁻¹) may overlap with moisture .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M-H]⁻ at m/z 248.96 for C₆H₃ClN₂O₅) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is hygroscopic and thermally sensitive. Store in airtight containers at 2–8°C with 20% water content to suppress decomposition (as noted for 4,6-dinitro-1,3-benzenediol) . Avoid exposure to UV light, which may degrade nitro groups. Conduct stability studies via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The chloro and nitro groups activate the ring for NAS at specific positions. Computational modeling (DFT) predicts charge distribution and reactive sites. For example, nitro groups at positions 4 and 6 direct nucleophiles to the less hindered position 5. Experimental validation via reactions with alkoxides or amines under varying pH (e.g., NaOH/EtOH) can confirm regioselectivity .

Q. How can discrepancies in reported melting points (e.g., 155–160°C vs. 170–173°C) be resolved?

- Methodological Answer : Discrepancies may arise from polymorphism or hydration. Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) to detect phase transitions. Compare results with single-crystal X-ray diffraction (SC-XRD) data to identify polymorphic forms, as seen in structurally similar nitroaromatics .

Q. What strategies are effective for analyzing trace impurities in synthesized batches?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Compare retention times with standards of potential byproducts (e.g., mono-nitro derivatives or dechlorinated analogs). For quantification, employ external calibration curves with >99% pure reference materials .

Q. Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to reconcile data from different studies?

- Methodological Answer : Variations in experimental conditions (e.g., heating rate, sample hydration) significantly impact results. Standardize testing using dynamic DSC (10°C/min under N₂) and isothermal TGA (150°C for 24 hrs). For example, hydrated samples (20% water, as in ) show delayed decomposition versus anhydrous forms. Publish raw data with precise experimental parameters to enable cross-study comparisons.

Q. Research Workflow Table

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,3-benzenediol, 2-chloro-4,6-dinitro- with key analogs:

Key Comparisons

Acidity

- Resorcinol (1,3-benzenediol): pKa ~9.3–9.8 (weakly acidic due to –OH groups).

- Target Compound: Nitro and chloro substituents enhance acidity (predicted pKa <5), comparable to 2,4-dinitrophenol (pKa ~4.1).

- 4-Methyl-2,6-dinitrophenol: Methyl group slightly reduces acidity compared to nitro/chloro analogs.

Solubility and Stability

- Resorcinol: Water-soluble (123 g/100 mL at 20°C).

- Target Compound : Nitro groups reduce water solubility; likely soluble in organic solvents.

- 1,3-Dinitrobenzene : Low water solubility (0.18 g/L); thermally unstable .

Hazards

- Nitro compounds (e.g., 1,3-dinitrobenzene) are explosive under heat or friction .

- Chlorinated nitroaromatics may exhibit high toxicity, similar to dinitrophenol derivatives.

Research Implications and Gaps

While the provided evidence highlights properties of resorcinol and nitroaromatic analogs, 1,3-benzenediol, 2-chloro-4,6-dinitro- remains understudied. Key research priorities include:

- Synthesis Optimization: Chlorination and nitration of resorcinol could follow pathways analogous to dinitrophenol synthesis.

- Biological Screening: Testing against multidrug-resistant (MDR) M. tuberculosis strains, as done for resorcinol .

- Toxicity Profiling : Assessing environmental and health risks, given the hazards of nitro/chloro substituents.

Properties

CAS No. |

116920-31-1 |

|---|---|

Molecular Formula |

C6H3ClN2O6 |

Molecular Weight |

234.55 g/mol |

IUPAC Name |

2-chloro-4,6-dinitrobenzene-1,3-diol |

InChI |

InChI=1S/C6H3ClN2O6/c7-4-5(10)2(8(12)13)1-3(6(4)11)9(14)15/h1,10-11H |

InChI Key |

MQUYUNNOHCHJQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])O)Cl)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.